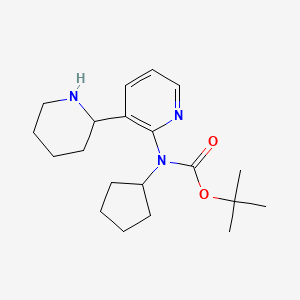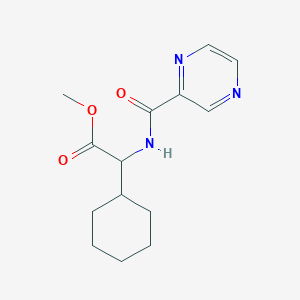
Entecavir Impurity 33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Entecavir Impurity 33 is a chemical compound related to Entecavir, an antiviral medication used primarily for the treatment of hepatitis B. This compound is one of the many impurities that can be formed during the synthesis or degradation of Entecavir. The molecular formula of this compound is C52H47N5O3, and it has a molecular weight of 789.96 .
Méthodes De Préparation
The preparation of Entecavir Impurity 33 involves several synthetic routes and reaction conditions. One common method includes the use of benzyloxy groups and trityl protection. The synthetic route typically involves the following steps:
Protection: The starting material is protected using trityl groups to prevent unwanted reactions.
Benzylation: The protected intermediate is then benzylated to introduce benzyloxy groups.
Cyclization: The benzylated intermediate undergoes cyclization to form the purine ring structure.
Deprotection: The final step involves the removal of the trityl protecting groups to yield this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Entecavir Impurity 33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
Entecavir Impurity 33 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Entecavir formulations.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to understand its role in the pharmacokinetics and pharmacodynamics of Entecavir.
Industry: It is used in the quality control and assurance processes during the manufacturing of Entecavir.
Mécanisme D'action
The mechanism of action of Entecavir Impurity 33 is not well-documented, but it is believed to be similar to that of Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, which is essential for viral replication. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA .
Comparaison Avec Des Composés Similaires
Entecavir Impurity 33 can be compared with other related compounds, such as:
- Entecavir Impurity 30
- Entecavir Impurity 31
- Entecavir Impurity 32
- Entecavir Impurity 34
- Entecavir Impurity 35
- Entecavir Impurity 36
These compounds share similar structural features but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific benzyloxy and trityl protecting groups, which distinguish it from other impurities .
Propriétés
Formule moléculaire |
C15H19N5O5 |
|---|---|
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
(2S)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
FJUGOJOVRGQPGT-XKNYDFJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
SMILES canonique |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)




![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)







![tert-butyl 2-[5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-3H-thieno[2,3-e][1,4]diazepin-1-yl]acetate](/img/structure/B11815916.png)
